4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine
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Overview
Description
Preparation Methods
The synthesis of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine typically involves the reaction of 4-nitrophenylmorpholine with ethylsulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, to form sulfone derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine has several scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and interactions with biological targets.
Industrial Applications: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine can be compared with other similar compounds, such as:
4-[4-(Methylsulfonyl)-2-nitrophenyl]morpholine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-[4-(Ethylsulfonyl)-2-aminophenyl]morpholine: Similar structure but with an amino group instead of a nitro group.
Properties
IUPAC Name |
4-(4-ethylsulfonyl-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(17,18)10-3-4-11(12(9-10)14(15)16)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGALLGZYPTNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650189 |
Source
|
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942474-41-1 |
Source
|
Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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